5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)18-6-4-2-1-3-5(6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTRXHWGYJHPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione typically involves the reaction of 2-(trifluoromethoxy)aniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Medicinal Chemistry
5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione is primarily explored for its potential therapeutic applications. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its structural similarity to known anticancer agents allows for further exploration in developing targeted therapies.
- Antimicrobial Properties : Research indicates that derivatives of imidazolidines can possess antimicrobial activity. This compound's unique structure may offer new pathways for antibiotic development.
Proteomics Research
The compound is utilized as a specialty product in proteomics research, where it aids in the study of protein interactions and functions. It can serve as a probe or inhibitor for specific enzymes or proteins of interest.
- Inhibition Studies : Research has shown that imidazolidine derivatives can act as enzyme inhibitors, which is crucial for understanding metabolic pathways and disease mechanisms.
Chemical Biology
In chemical biology, this compound is investigated for its role in chemical probes that facilitate the study of biological systems.
- Target Identification : The compound can be employed to identify and characterize biological targets through affinity labeling techniques.
Case Study 1: Anticancer Activity
A study conducted on various imidazolidine derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Enzyme Inhibition
In a proteomics study, researchers utilized this compound to inhibit specific kinases involved in cell signaling pathways. The results indicated a marked decrease in kinase activity, suggesting potential therapeutic applications in diseases driven by aberrant signaling.
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazolidine-2,4-dione core can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazolidine-2,4-dione scaffold is highly versatile, with substituent variations dictating physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Position : Ortho vs. para substitution (e.g., -OCF₃) alters steric and electronic profiles. Para-substituted analogs (e.g., rac-8u) may exhibit better solubility due to reduced steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance stability and UV absorption, while electron-donating groups (e.g., -N(CH₃)₂) improve bioavailability in CNS-targeting drugs .
Physicochemical Properties
UV Absorption and Photostability
- Derivatives like (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione (4f–4h) exhibit λmax ≈ 350–370 nm, comparable to avobenzone (λmax = 357 nm), a commercial UV filter.
- The trifluoromethoxy group in the target compound may redshift UV absorption due to its electron-withdrawing nature, though experimental data are lacking .
NMR and Spectroscopic Data
Biological Activity
5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's implications in pharmacology.
- Molecular Formula : C10H7F3N2O3
- Molecular Weight : 260.17 g/mol
- Structure : The compound features an imidazolidine ring with a trifluoromethoxy group attached to a phenyl moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The specifics of the synthesis can vary, but it often includes methods such as cyclization reactions involving isocyanates or related derivatives.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones have shown effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the trifluoromethoxy group in this compound may enhance its interaction with bacterial targets, potentially increasing its antimicrobial efficacy.
Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)
Research has identified imidazolidine derivatives as inhibitors of LYP, which plays a crucial role in T cell receptor signaling and autoimmune diseases. Compounds structurally related to this compound have demonstrated promising inhibitory activities with IC50 values ranging from 2.85 to 6.95 μM . This suggests a potential application in treating autoimmune disorders by modulating immune responses.
Study on Antibacterial Efficacy
A study evaluating the antibacterial activity of fluorinated compounds found that certain derivatives exhibited MIC values comparable to standard antibiotics like ampicillin. The incorporation of trifluoromethyl groups was noted to enhance antibacterial activity against various strains including E. coli and S. aureus. .
Cardiovascular Effects
In pharmacological evaluations, compounds similar to this compound were tested for cardiovascular effects. Notably, some derivatives induced hypotension and bradycardia in animal models, suggesting potential applications in cardiovascular therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via alkylation of a hydantoin (imidazolidine-2,4-dione) precursor with a trifluoromethoxy-substituted benzyl halide. For example, 5-substituted imidazolidine-2,4-diones are prepared by reacting the parent hydantoin with 2-(trifluoromethoxy)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Intermediates are purified via column chromatography and characterized using ¹H/¹³C NMR to confirm substitution patterns and UPLC-HRMS to verify molecular weight and purity .
Q. How is the purity and structural integrity of this compound validated?
- Methodology :
- Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 254 nm) assesses purity (>95%).
- Spectroscopy : ¹H NMR (e.g., singlet at δ 10.5 ppm for NH groups) and ¹³C NMR (e.g., carbonyl signals at δ 170–175 ppm) confirm the hydantoin core.
- Mass Spectrometry : HRMS (ESI+) matches the theoretical [M+H]⁺ ion (e.g., C₁₀H₇F₃N₂O₃⁺) with <2 ppm error .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives with varying aryl substituents?
- Methodology :
- Solvent/Catalyst Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while catalysts like DBU improve alkylation efficiency.
- Design of Experiments (DoE) : Factorial design (e.g., varying temperature, solvent ratio, and reaction time) identifies optimal conditions. For example, a 2³ factorial design can reduce trial runs by 50% while maximizing yield .
- Byproduct Analysis : TLC or LC-MS monitors side reactions (e.g., over-alkylation) to adjust stoichiometry .
Q. How can computational tools aid in designing analogs of this compound?
- Methodology :
- Quantum Chemistry : DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states for alkylation steps.
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to biological targets (e.g., enzymes), guiding substituent selection for bioactivity .
- Machine Learning : QSAR models trained on existing analogs predict physicochemical properties (e.g., logP, solubility) .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- Methodology :
- Multi-Technique Cross-Validation : Discrepancies in NMR signals (e.g., unexpected splitting) are resolved via DEPT-135 (to identify CH₂/CH₃ groups) or HSQC (to correlate ¹H-¹³C signals).
- X-ray Crystallography : Single-crystal analysis unambiguously confirms stereochemistry and substituent positioning, as demonstrated for related hydantoins .
- Isotopic Labeling : ¹⁹F NMR tracks trifluoromethoxy group integrity under harsh reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
